molecular formula C17H19F3N2O4 B2382907 (E)-N-(3,4-dimethoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide CAS No. 1322226-65-2

(E)-N-(3,4-dimethoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Cat. No.: B2382907
CAS No.: 1322226-65-2
M. Wt: 372.344
InChI Key: SXIHYYRCAGGGOY-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3,4-dimethoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19F3N2O4 and its molecular weight is 372.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-N-(3,4-dimethoxyphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Functional Groups : A pyrrolidine ring, a carboxamide group, and a trifluoromethyl ketone.
  • Molecular Formula : C15_{15}H16_{16}F3_{3}N1_{1}O4_{4}

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes related to lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against several pathogens, including bacteria and fungi .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial effects against:

  • Bacteria : Escherichia coli, Staphylococcus aureus
  • Fungi : Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these organisms were found to be in the range of 10–50 µg/mL.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it may reduce the production of pro-inflammatory cytokines in cell lines stimulated with lipopolysaccharides (LPS), suggesting a potential application in inflammatory diseases.

Study 1: NAPE-PLD Inhibition

A study focused on the structure–activity relationship (SAR) of similar compounds indicated that modifications in the molecular structure could significantly enhance inhibitory activity against NAPE-PLD. The most potent derivatives showed IC50_{50} values in the nanomolar range .

Study 2: Antimicrobial Efficacy

In an experimental setup involving various pathogens, the compound was tested alongside standard antibiotics. The results indicated that it could act synergistically with existing antibiotics to enhance efficacy against resistant strains .

Data Tables

Activity Type Pathogen/Condition MIC/Effect
AntimicrobialEscherichia coli20 µg/mL
AntimicrobialStaphylococcus aureus30 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesReduced cytokine production

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O4/c1-25-13-6-5-11(10-14(13)26-2)21-16(24)12-4-3-8-22(12)9-7-15(23)17(18,19)20/h5-7,9-10,12H,3-4,8H2,1-2H3,(H,21,24)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIHYYRCAGGGOY-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.